molecular formula C6H11NO3S B2967100 2-{[(Dimethylcarbamoyl)methyl]sulfanyl}acetic acid CAS No. 851788-19-7

2-{[(Dimethylcarbamoyl)methyl]sulfanyl}acetic acid

Cat. No.: B2967100
CAS No.: 851788-19-7
M. Wt: 177.22
InChI Key: KVGTZQOYZFOSGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(Dimethylcarbamoyl)methyl]sulfanyl}acetic acid is a useful research compound. Its molecular formula is C6H11NO3S and its molecular weight is 177.22. The purity is usually 95%.
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Scientific Research Applications

  • Electrochemical Copolymerization : Şahin, Pekmez, and Yildiz (2002) explored the effects of certain acids, including 2-aminobenzenesulfonic acid, on the electrochemical behavior and properties of polyaniline. They found that these acids influenced the solubility and electrical conductivity of the resulting copolymers, which has implications for materials science and electronics (Şahin, Pekmez, & Yildiz, 2002).

  • Amino Acid Analysis : Moore (1968) discussed using dimethyl sulfoxide as a solvent for the ninhydrin reaction in amino acid analysis, highlighting its advantages over previously used solvents. This research is significant in biochemistry and analytical chemistry (Moore, 1968).

  • Organometallic Chemistry : Adrio et al. (2009) synthesized a trinuclear cyclometallated palladium(II) compound involving a thiosemicarbazone ligand, showcasing its potential in the development of new metallurgical and catalytic processes (Adrio et al., 2009).

  • Hydrogen Sulfide Measurement : Shen et al. (2012) presented a protocol for measuring hydrogen sulfide pools in biological specimens, a critical factor in numerous cellular functions and therapeutic research (Shen et al., 2012).

  • Protein Sulfenation as a Redox Sensor : Charles et al. (2007) investigated protein sulfenic acids, which play a role in enzyme catalysis and redox states. They synthesized a novel biotinylated derivative of dimedone to study sulfenation in proteins, offering insights into cellular signaling and disease mechanisms (Charles et al., 2007).

  • Polymer Synthesis and Characterization : Shockravi et al. (2006) synthesized new poly(sulfide-ether-amide)s and poly(sulfoxide-ether-amide)s with potential applications in materials science (Shockravi et al., 2006).

  • DNA Methylation in Mammalian Cells : Lawley and Thatcher (1970) investigated the methylation of DNA in cultured mammalian cells, providing valuable insights for genetic and cancer research (Lawley & Thatcher, 1970).

  • Chemiluminescence in Organic Chemistry : Watanabe et al. (2010) studied the chemiluminescence of certain sulfanyl-substituted compounds, which could have implications in analytical chemistry and biochemical sensing (Watanabe et al., 2010).

  • Biological Effects of Dimethyl Sulfoxide : Verheijen et al. (2019) evaluated the biological effect of dimethyl sulfoxide on human cellular processes and epigenetic landscape, which is crucial for understanding its impact in medical and scientific applications (Verheijen et al., 2019).

  • Synthesis and Reaction Mechanisms in Organic Chemistry : Bicker, Hirth, and Vogel (2003) discussed the dehydration of fructose to 5-hydroxymethylfurfural in sub- and supercritical acetone, which has implications for green chemistry and industrial processes (Bicker, Hirth, & Vogel, 2003).

Properties

IUPAC Name

2-[2-(dimethylamino)-2-oxoethyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-7(2)5(8)3-11-4-6(9)10/h3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGTZQOYZFOSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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